molecular formula C22H20N4O4 B2722603 1-(2,3-Dimethoxyphenyl)-3-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)urea CAS No. 2034318-12-0

1-(2,3-Dimethoxyphenyl)-3-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)urea

Cat. No. B2722603
CAS RN: 2034318-12-0
M. Wt: 404.426
InChI Key: BYZRLIHCDIIPPZ-UHFFFAOYSA-N
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Description

1-(2,3-Dimethoxyphenyl)-3-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions.

Scientific Research Applications

Synthesis and Derivatives

The research on the synthesis of analogs and derivatives, such as in the work of Singh and Lesher (1991), reveals methodologies for creating compounds with potentially significant biological activities. The synthesis involves complex reactions, including coupling and catalytic reduction processes, to produce benzoxazolones and benzimidazole derivatives Singh & Lesher, 1991. These methodologies are crucial for developing new compounds with enhanced biological or physical properties.

Biological Evaluation and Anticancer Agents

The synthesis and biological evaluation of diaryl urea derivatives, as discussed by Jian Feng et al. (2020), demonstrate the potential of such compounds as anticancer agents. The study provides a comprehensive approach to designing and synthesizing 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, showing significant antiproliferative effects on various cancer cell lines Jian Feng et al., 2020. This highlights the importance of structural analogs in medicinal chemistry for discovering new therapeutic agents.

Corrosion Inhibition

Research by Mistry et al. (2011) on 1,3,5-triazinyl urea derivatives explores their application as corrosion inhibitors for mild steel in acidic conditions. This study exemplifies the diverse applications of urea derivatives beyond biological activities, showcasing their potential in industrial applications Mistry et al., 2011. The findings suggest that these compounds can form protective layers on metal surfaces, reducing corrosion rates.

Catalytic and Synthetic Applications

The work on catalytic oxidative carbonylation of amino moieties to ureas and other compounds, as detailed by Mancuso et al. (2015), underscores the utility of urea derivatives in synthetic chemistry Mancuso et al., 2015. Such processes facilitate the synthesis of high-value chemicals from simple building blocks, highlighting the role of catalysis in advancing chemical synthesis and the potential environmental benefits of using less toxic catalysts and solvent-free conditions.

properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-3-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4/c1-13-16(26-22(27)25-15-10-7-11-18(28-2)19(15)29-3)12-17-21(23-13)30-20(24-17)14-8-5-4-6-9-14/h4-12H,1-3H3,(H2,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYZRLIHCDIIPPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)NC4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dimethoxyphenyl)-3-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)urea

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